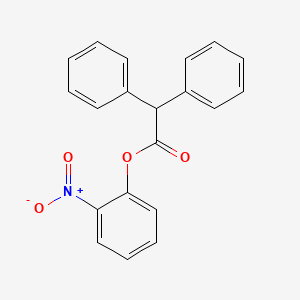

2-Nitrophenol diphenyl acetate

Description

2-Nitrophenyl acetate (CAS 610-69-5) is an organic ester derived from acetic acid and 2-nitrophenol. Its molecular formula is C₈H₇NO₄, with a molecular weight of 181.1455 g/mol . Structurally, it consists of a phenyl ring substituted with a nitro (-NO₂) group at the ortho position and an acetyloxy (-OAc) group. Key synonyms include o-nitrophenyl acetate and acetic acid, 2-nitrophenyl ester.

This compound is primarily utilized in chemical synthesis and research, particularly as a precursor for agrochemical intermediates . Its reactivity is influenced by the electron-withdrawing nitro group, which enhances the electrophilicity of adjacent positions.

Properties

Molecular Formula |

C20H15NO4 |

|---|---|

Molecular Weight |

333.3 g/mol |

IUPAC Name |

(2-nitrophenyl) 2,2-diphenylacetate |

InChI |

InChI=1S/C20H15NO4/c22-20(25-18-14-8-7-13-17(18)21(23)24)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H |

InChI Key |

ZUWOIEBBBGOQBQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)OC3=CC=CC=C3[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and physicochemical properties of 2-nitrophenyl acetate and analogous compounds:

¹p-Nitrophenyl acetate is widely referenced in enzymatic studies but lacks explicit CAS data in the provided evidence.

Key Observations:

Positional Isomerism: The ortho (2-), meta (3-), and para (4-) nitro substitutions significantly alter reactivity. 4-Nitrophenyl acetate is more thermally stable due to reduced steric strain, making it preferable in kinetic studies .

Methyl Substitution : Adding methyl groups (e.g., 3-Methyl-2-nitrophenyl acetate) increases molecular weight and hydrophobicity, which may enhance lipid solubility for agrochemical delivery .

Functional Group Variation: Ethyl 2-[(2-nitrophenyl)amino]acetate introduces an aminoethyl moiety, enabling peptide coupling reactions in drug discovery .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-nitrophenol diphenyl acetate, and how do reaction conditions influence regioselectivity?

- Methodological Answer : The synthesis of 2-nitrophenol derivatives often employs nitration or transesterification reactions. For example, cerium(IV) ammonium nitrate (CAN) has been used to achieve regioselective nitration of phenol derivatives, yielding 2-nitrophenol with high purity (confirmed via GC/MS) . For esterification, transesterification catalysts like metal oxides or lipases can facilitate the reaction between 2-nitrophenol and diphenyl carbonate. Key parameters include temperature (e.g., 80–120°C for transesterification), solvent polarity (e.g., toluene or DMF), and catalyst loading (1–5 mol%). Column chromatography with hexane-ethyl acetate (9:1) is recommended for purification .

Q. How can researchers optimize purification techniques for this compound to ensure high yields and purity?

- Methodological Answer : Purification challenges arise due to the compound’s sensitivity to heat and polarity. Recrystallization using ethyl acetate/hexane mixtures or gradient column chromatography (silica gel, 60–120 mesh) with eluents like dichloromethane:methanol (95:5) are effective. Evidence from nitrophenol purification shows that slow cooling during recrystallization minimizes co-precipitation of byproducts (e.g., 4-nitrophenol isomers) . For scale-up, centrifugal partition chromatography (CPC) with biphasic solvent systems (e.g., heptane-ethyl acetate-methanol-water) improves recovery rates.

Q. What spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ resolve aromatic protons (δ 6.9–8.0 ppm) and acetate methyl groups (δ 2.1–2.3 ppm). Discrepancies in chemical shifts may arise from solvent polarity or impurities .

- GC/MS : Electron ionization (EI) at 70 eV with a DB-5MS column confirms molecular ion peaks (e.g., m/z 301 for 2-nitrophenyl-β-D-galactopyranoside analogs) and fragments .

- Melting Point : Reported mp ranges (e.g., 138–142°C for 2-nitrophenylacetic acid) should align with literature values; deviations >2°C indicate impurities .

Advanced Research Questions

Q. How do catalytic systems (e.g., Fe(II)/nanocomposites) enhance the reduction efficiency of 2-nitrophenol derivatives in environmental applications?

- Methodological Answer : Fe(II) acetate in microbial fuel cells (MFCs) facilitates abiotic reduction of 2-nitrophenol (2-NP) via electron transfer at the cathode, achieving >90% conversion at pH 6–7 . For heterogeneous catalysis, cellulose acetate/CuO nanocomposites (synthesized via laser ablation) show high activity for 2-NP reduction, with rate constants (k) up to 0.12 min⁻¹ under visible light . Kinetic studies should compare pseudo-first-order models and assess catalyst stability via cyclic voltammetry.

Q. What strategies mitigate contradictions in biodegradation data for this compound across different microbial systems?

- Methodological Answer : Discrepancies in biodegradation rates (e.g., UASB reactors using acetate vs. glucose) often stem from carbon source bioavailability. Acetate supports higher microbial diversity (e.g., Pseudomonas spp.), enhancing 2-NP degradation by 30% compared to methanol . Standardize testing conditions: hydraulic retention time (HRT = 24 h), COD/NO₃⁻ ratio = 10, and inoculum acclimation periods (≥14 days). Metagenomic profiling (16S rRNA sequencing) can identify keystone degraders.

Q. How do structural modifications (e.g., deuteration or substituent positioning) affect the stability and reactivity of this compound?

- Methodological Answer : Deuterated analogs (e.g., 4-nitrophenol-2,3,5,6-d₄) exhibit altered kinetic isotope effects (KIE) in reduction reactions, with kH/kD ≈ 2.5 due to weakened O–H bonds . Substituent positioning (ortho vs. para) influences photostability: ortho-nitro groups enhance UV absorption (λmax ~350 nm), accelerating photodegradation in aqueous media. Accelerated stability testing (40°C/75% RH for 6 months) quantifies decomposition pathways .

Q. What advanced materials (e.g., MOFs or graphene hybrids) improve the photocatalytic degradation of this compound?

- Methodological Answer : ZnCo₂O₄-rGO nanocomposites (synthesized via reflux) achieve 98% 4-NP removal under visible light via ·OH radical generation . For MOF-based systems, Bi₂MoO₆ anchored on ZIF-8 shows enhanced Cr(VI)/2-NP co-removal (99% efficiency, pH 5) due to oxygen vacancies acting as electron traps . Characterize materials using BET (surface area >200 m²/g), XRD (crystallinity), and XPS (defect states).

Data Contradiction Analysis

Q. How should researchers address conflicting NMR or melting point data for 2-nitrophenol derivatives?

- Methodological Answer : Discrepancies in NMR shifts (e.g., δ 7.94 ppm vs. δ 7.85 ppm for aromatic protons) may arise from solvent effects or residual water. Re-run spectra in anhydrous deuterated solvents and calibrate using TMS. For melting points, DSC analysis (heating rate 10°C/min) resolves polymorphic forms. Cross-validate with HPLC purity (>98%) to rule out impurity interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.